

Alpelisib and Its Impact on Glucose Metabolism in Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: *Alpelisib*

Cat. No.: *B612111*

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Abstract

Alpelisib (PIQRAY®), a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K), has emerged as a targeted therapy for patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism. Its frequent mutation in various cancers makes it a prime therapeutic target. However, the on-target inhibition of PI3K α by **alpelisib** also disrupts normal glucose homeostasis, leading to the common adverse event of hyperglycemia. This technical guide provides an in-depth analysis of **alpelisib**'s mechanism of action, its direct and indirect effects on glucose metabolism in cancer cells, and detailed experimental protocols for investigating these metabolic alterations.

Introduction: The PI3K/AKT/mTOR Pathway and Alpelisib's Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function and is frequently dysregulated in cancer.^{[1][2]} Activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in

breast cancer.[3] These mutations lead to constitutive activation of the PI3K pathway, promoting uncontrolled cell growth and proliferation.[1][2]

Alpelisib is a small molecule inhibitor that specifically targets the α -isoform of PI3K.[4] By binding to and inhibiting the p110 α subunit, **alpelisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of AKT and mTOR, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells harboring PIK3CA mutations.[1]

The central role of the PI3K pathway in insulin signaling is the underlying cause of **alpelisib**-induced hyperglycemia. In normal physiology, insulin binding to its receptor activates PI3K, which promotes glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and suppresses hepatic glucose production.[5] By inhibiting PI3K α , **alpelisib** mimics a state of insulin resistance, leading to decreased glucose uptake and increased glycogenolysis, resulting in elevated blood glucose levels.[4][6] This "on-target, off-tumor" effect is a significant clinical challenge in the management of patients treated with **alpelisib**. [6]

Quantitative Data: In Vitro Efficacy of Alpelisib

The following tables summarize the 50% inhibitory concentration (IC50) of **alpelisib** in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

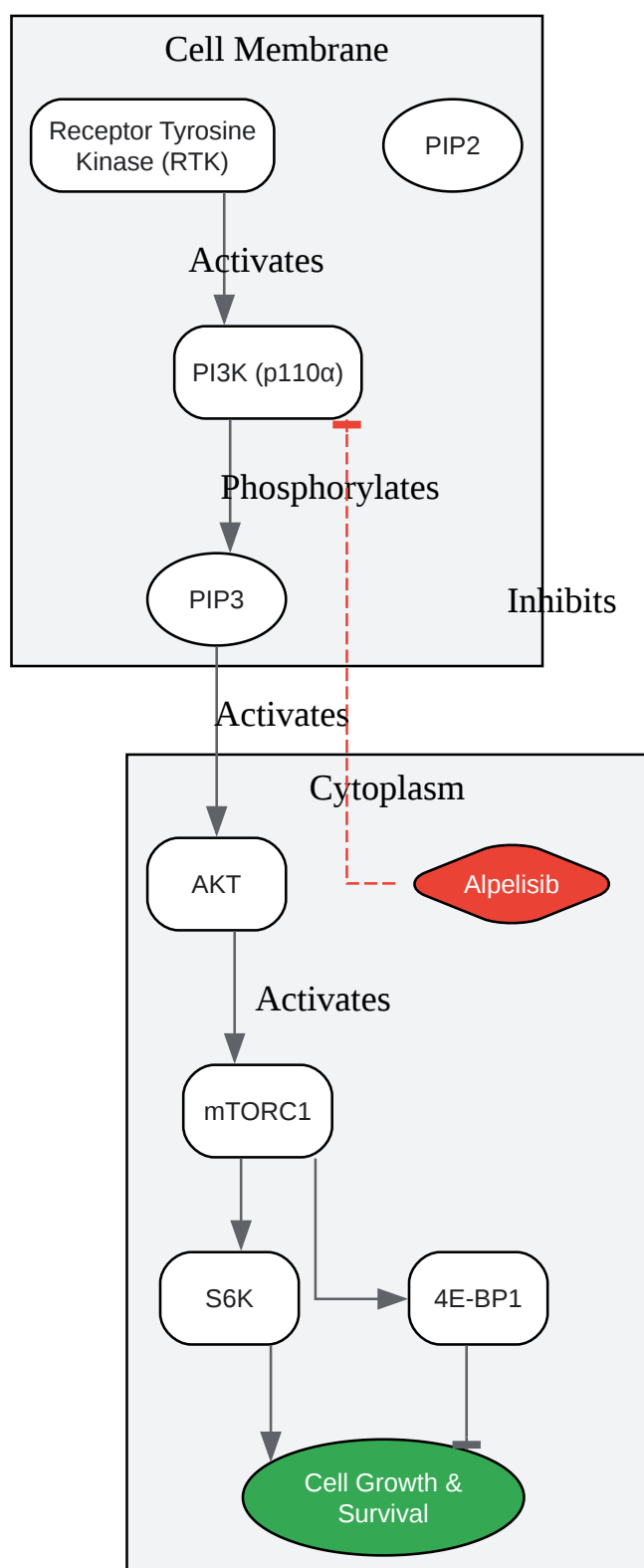
Cell Line	Cancer Type	PIK3CA Mutation Status	Alpelisib IC50 (μ M)	Reference
MCF-7	Breast Cancer	E545K	0.225	[7]
T47D	Breast Cancer	H1047R	3.055	[7]
BT-474	Breast Cancer	K111N	Sensitive (Specific IC50 not provided)	[8]
SKBR-3	Breast Cancer	Wild-Type	Sensitive (Specific IC50 not provided)	[8]

Cell Line	Cancer Type	PIK3CA Mutation Status	Alpelisib IC50 (μM)	Reference
SNU601	Gastric Cancer	Mutant	2.1	[9]
AGS	Gastric Cancer	Mutant	5.2	[9]
MKN1	Gastric Cancer	Mutant	3.8	[9]
SNU1	Gastric Cancer	Wild-Type	> 8.0	[9]
SNU16	Gastric Cancer	Wild-Type	> 8.0	[9]
SNU484	Gastric Cancer	Wild-Type	> 8.0	[9]
SNU638	Gastric Cancer	Wild-Type	> 8.0	[9]
SNU668	Gastric Cancer	Wild-Type	> 8.0	[9]

Signaling Pathways and Experimental Workflows

Alpelisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the mechanism by which **alpelisib** inhibits the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival.

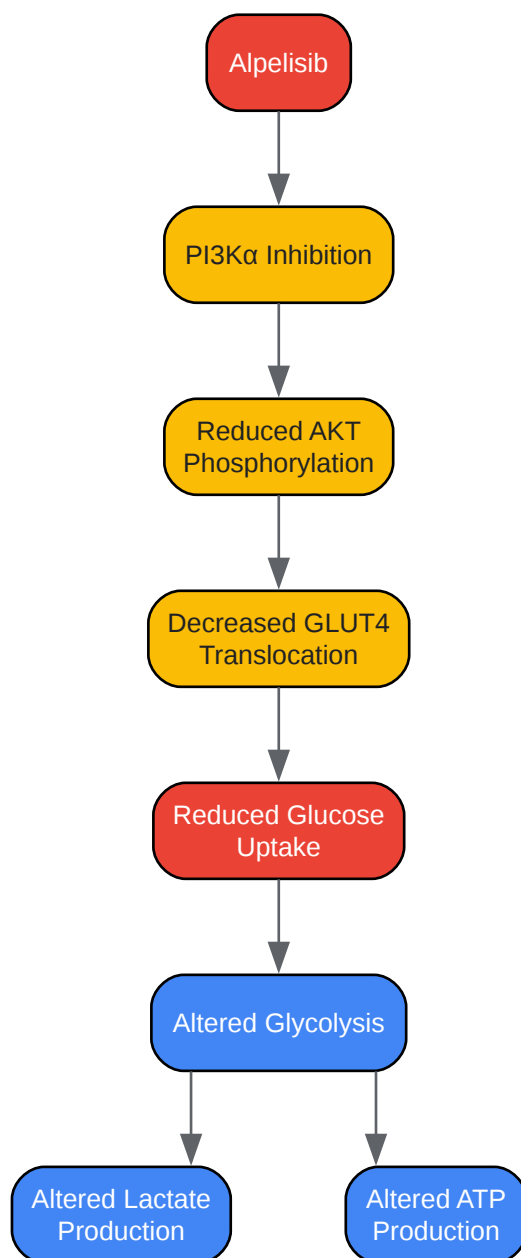


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Alpelisib inhibits the PI3K/AKT/mTOR signaling pathway.

Logical Flow: Alpelisib's Impact on Glucose Metabolism

This diagram outlines the logical progression from PI3K inhibition by **alpelisib** to the observed changes in cellular glucose metabolism.

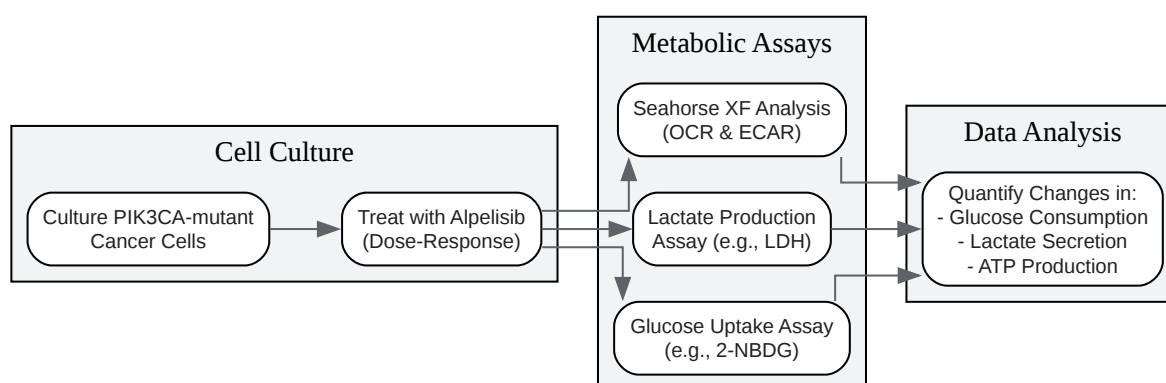


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Logical flow of **alpelisib**'s effect on glucose metabolism.

Experimental Workflow for Assessing Metabolic Changes

The following workflow diagram illustrates a typical experimental setup to quantify the metabolic effects of **alpelisib** on cancer cells.



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